

Tenalisib preclinical studies T-cell lymphoma

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Compound Focus: Tenalisib

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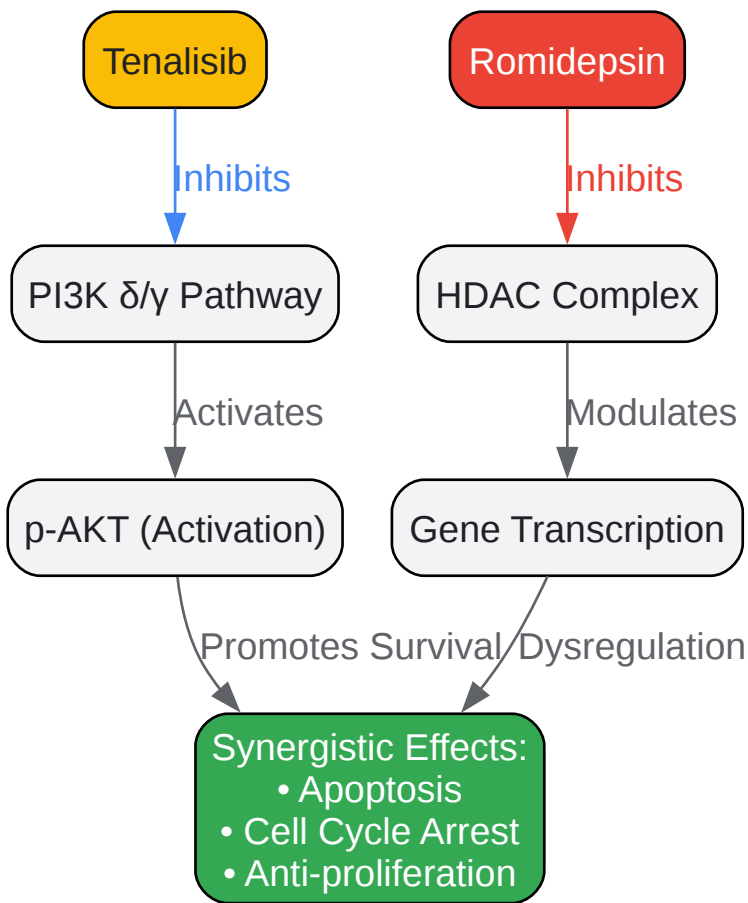
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Mechanism of Action and Signaling Pathway

Tenalisib (RP6530) is a highly specific, orally available dual inhibitor of the phosphoinositide 3-kinase (PI3K) delta and gamma isoforms [1] [2]. The PI3K pathway plays a central role in cell proliferation, survival, and migration, and its dysregulation is implicated in the pathophysiology of various cancers, including T-cell lymphomas [3] [1]. The delta and gamma isoforms are particularly expressed in hematopoietic cells, making them attractive targets for lymphoid malignancies [1].

A distinctive feature of **tenalisib** is that its metabolite, IN0385, also acts as an inhibitor of Salt-Inducible Kinase 3 (SIK3), which is believed to contribute to its overall anti-tumor activity by modulating additional signaling pathways in tumor cells [3].

The diagram below illustrates the proposed mechanistic basis for the **tenalisib** and romidepsin combination in T-cell lymphoma.



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*Synergistic mechanism of **tenalisib** and romidepsin in T-cell lymphoma.*

Summary of Key Preclinical Evidence

The rationale for **tenalisib**, both as a monotherapy and in combination, is supported by several key preclinical findings.

- **In Vitro Monotherapy Activity:** **Tenalisib** demonstrated **dose-dependent inhibition of cell growth** in a panel of immortalized B-cell lymphoma cells, with a more pronounced effect in certain Diffuse Large B-Cell Lymphoma (DLBCL) lines [2]. This anti-proliferative activity was accompanied by a corresponding inhibition of phosphorylated AKT (pAKT), a key downstream effector of the PI3K pathway, confirming target engagement [2]. Treatment of **patient-derived primary cells** with **tenalisib** resulted in increased cell death [2].

- **In Vivo Monotherapy Efficacy:** In a mouse T-cell leukemia xenograft model, **tenalisib** showed significant **anti-tumor activity** [1]. The compound exhibited a favorable pharmacokinetic profile in animal models, with plasma concentrations reaching levels sufficient for target inhibition at low doses [2].
- **Rationale for Combination with Romidepsin:** In vitro studies in T-cell lymphoma cell lines suggested that combining a PI3K δ/γ inhibitor with an HDAC inhibitor like romidepsin could be **synergistic** [3]. This provided a strong rationale for clinical evaluation of the **tenalisib**-romidepsin combination, hypothesizing that simultaneous disruption of the PI3K pathway and epigenetic regulation would lead to enhanced anti-tumor responses [3] [4].

Experimental Protocols from Foundational Studies

The methodologies from foundational studies provide a template for investigating **tenalisib**'s activity.

In Vitro Cell-Based Assays

The core protocols for evaluating **tenalisib**'s cellular activity are outlined below, primarily based on investigations in multiple myeloma and lymphoma cell lines [2].

- **Cell Lines:** Use established human lymphoma or T-cell lymphoma cell lines (e.g., MM-1S, MM-1R, OCI-LY-1, OCI-LY-10) [2].
- **Treatment and Incubation:** Prepare **tenalisib** stock solution in DMSO. Treat cells with a range of **tenalisib** concentrations (e.g., from nanomolar to low micromolar, such as **1 μM**). Include a vehicle control (DMSO). Incubate for a predetermined period (e.g., **72 hours**) at **37°C** [2].
- **Viability and Proliferation Assessment:** Use MTT or other colorimetric assays to determine cell proliferation and viability after the incubation period [2].
- **Apoptosis Analysis:** Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify early and late apoptotic cell populations [2].
- **Target Modulation Analysis:** Use western blotting to assess the reduction in levels of phosphorylated AKT (pAKT) in treated cells compared to controls to confirm pathway inhibition [2].

In Vivo Efficacy Models

The phase I/Ib monotherapy study referenced a mouse T-cell leukemia xenograft model [1]. A generalized protocol is described below.

- **Animal Model:** Establish mouse xenograft models by subcutaneously implanting human T-cell lymphoma tumor cells into immunodeficient mice.
- **Dosing Formulation:** Formulate **tenalisib** as a homogeneous suspension in a vehicle like **0.5% carboxymethyl cellulose (CMC-Na)** for oral administration [2].
- **Dosing Regimen:** Once tumors are palpable, administer **tenalisib** orally at the chosen dose (e.g., doses ranging from **3 mg/kg** and higher based on PK data). A twice-daily (BID) regimen is typical due to the compound's half-life. Include a vehicle control group.
- **Efficacy Endpoints:** Monitor tumor volume and body weight regularly. Calculate tumor growth inhibition. At study end, analyze tumor samples for pharmacodynamic markers like pAKT downregulation [1].

Translation to Clinical Trials in T-Cell Lymphoma

The strong preclinical data supported the initiation of clinical trials. A phase I/Ib study (NCT02567656) established **tenalisib** monotherapy's safety and preliminary efficacy in relapsed/refractory TCL, showing an **Overall Response Rate (ORR) of 45.7%** [1].

Subsequently, a phase I/II open-label multicenter study (NCT03770000) evaluated the **tenalisib** and romidepsin combination in adults with relapsed/refractory TCL [3] [4]. The study design and key outcomes are detailed below.

Study Aspect	Phase I/II Study (NCT03770000) Design & Findings
Study Design	Multicenter, open-label, non-randomized trial with dose escalation (Phase I) and dose expansion (Phase II) phases [3].
Patients	33 adults with relapsed/refractory TCL (16 with Peripheral TCL, 17 with Cutaneous TCL) [3].
Treatment	Oral tenalisib (BID) + IV Romidepsin (Days 1, 8, 15 of a 28-day cycle) until progression or intolerance [3].
Primary Objective	Characterize safety/tolerability and determine Maximum Tolerated Dose (MTD) [3].

Study Aspect	Phase I/II Study (NCT03770000) Design & Findings
Key Safety Findings	Most common any-grade AEs: nausea, thrombocytopenia, elevated liver enzymes, decreased appetite. 69.7% had related grade ≥ 3 AEs [3] [4].
Key Efficacy Findings	ORR: 63.0% (PTCL: 75% ; CTCL: 53.3%). Complete Response: 25.9% . Median Duration of Response: 5.03 months [3] [4].
Pharmacokinetics	Co-administration did not significantly alter the pharmacokinetics of romidepsin [3].

The **tenalisib** and romidepsin combination demonstrates a **favorable safety and efficacy profile**, supporting its continued development as a potential treatment option for relapsed/refractory T-cell lymphoma [3].

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